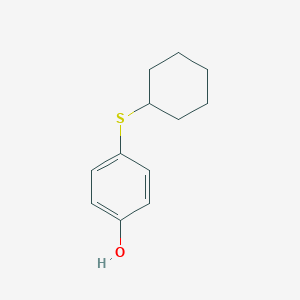

4-(Cyclohexylsulfanyl)phenol

Description

Significance of Phenolic Thioether Structures in Contemporary Chemistry

Phenolic thioethers, the class of compounds to which 4-(Cyclohexylsulfanyl)phenol belongs, represent a critical structural motif in modern chemistry. The phenol (B47542) group itself is a recurring scaffold in a vast number of natural products and small-molecule pharmaceuticals approved by the U.S. FDA. nih.govacs.org Phenols and their ether derivatives are so fundamental that they were present in 62% of small-molecule drugs approved in 2020, and 55 such compounds are on the World Health Organization's list of essential medicines. nih.gov

The thioether linkage (C-S-C) further enhances the molecular diversity and utility of these structures. Organosulfur compounds are often considered biodegradable and eco-friendly. researchgate.net In medicinal chemistry, the thioether bond is a key component in various heterocyclic compounds investigated as potential anti-cancer agents. researchgate.net The incorporation of a sulfur atom can improve pharmacokinetic properties and bioavailability in drug candidates. researchgate.net For instance, certain phenolic thioethers have been patented for their ability to inhibit the denaturation of low-density lipoproteins (LDL), suggesting their potential as anti-arteriosclerosis agents. google.com The combination of a phenol and a thioether creates a molecule with multifaceted chemical reactivity and biological potential, drawing significant interest from researchers. uobaghdad.edu.iqnih.gov

Overview of Sulfanylphenol Architectures in Organic Synthesis and Materials Science

In organic synthesis, sulfanylphenol architectures, particularly arylthio-substituted phenols, serve as important intermediates. They are instrumental in the synthesis of complex molecules, including anticancer, antibiotic, and antimalarial drugs. researchgate.net The reactivity of both the phenolic hydroxyl group and the sulfur atom allows for a wide range of chemical transformations. Substituted phenols are also gaining traction in modern synthetic methodologies, such as recyclable organophotoredox catalysis, highlighting their versatility. acs.org

The utility of these architectures extends significantly into materials science. The specific compound this compound is identified as a monomer for creating specialized polymers and materials. bldpharm.com The cyclohexyl group, a bulky, flexible, and non-polar substituent, plays a crucial role. In other contexts, the introduction of cyclohexyl groups into molecules like phthalocyanines has been shown to increase their solubility in organic solvents and enable the formation of mesophases (liquid crystal phases), which is critical for creating materials with specific catalytic, sensing, or fluorescent properties. researchgate.net The combination of a rigid aromatic phenol core with a flexible cyclohexyl substituent can create an ideal balance for designing materials with tailored properties. The general class of phenolic materials is known for its dimensional stability and dielectric strength, making them suitable for high-performance electrical and insulation applications. uplandfab.com

Research Landscape and Knowledge Gaps for this compound

The research landscape for this compound is one of specific application rather than broad, fundamental study. While the parent classes of compounds—phenols, thioethers, and cyclohexyl-substituted aromatics—are extensively studied, literature specifically detailing the comprehensive characterization or unique applications of this compound itself is sparse.

The compound is commercially available as a research chemical and building block, which suggests its primary role is as a starting material or monomer in larger synthetic projects. bldpharm.com The existence of derivatives, such as 4-(Cyclohexylthio)-3-nitrophenol, confirms that its core structure is actively used and modified by researchers. fluorochem.co.uk

The primary knowledge gap lies in the public domain concerning this molecule's specific, intrinsic properties. There is a lack of dedicated studies on its reaction kinetics, advanced conformational analysis, or specific biological activities. While its utility can be inferred from its functional groups, detailed experimental data on its performance in specific contexts, such as its efficiency as a COF monomer or its precise influence on the properties of resulting polymers, remains largely within proprietary research or yet-to-be-published academic work. Future research could focus on elucidating these specific characteristics to unlock the full potential of this versatile chemical.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 14375-76-9 |

| Molecular Formula | C12H16OS |

| Molecular Weight | 208.32 |

| MDL Number | MFCD12824629 |

| SMILES Code | OC1=CC=C(C=C1)SC2CCCCC2 |

Data sourced from BLDpharm. bldpharm.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-(Cyclohexylthio)-3-nitrophenol |

| Phthalocyanine |

| Sulfadiazine |

| Embelin |

| Carvacrol |

| Tyramine |

| Tyrosine |

| Cyclohexanone (B45756) |

| Cyclohexenone |

| N-phenylpyrroline |

| N-cyclohexylpyrrolidine |

| N-cyclohexylindole |

| Indoline-2-carboxylic acid |

| Phenol, 4-(ethylsulfonyl)-, 1-methanesulfonate |

| 4-amino-2-sulfanylphenol |

| Hydroquinone (B1673460) |

| Cresol |

| Chloroxylenol |

| 4-bromo-5-nitrobenzene-1,2-dicarbonitrile |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylsulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPOAYIJFILMVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Cyclohexylsulfanyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl (-OH) group attached to the aromatic ring is the primary site for reactions such as esterification, etherification, and salt formation. Its reactivity is influenced by the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide ion.

The conversion of phenols to phenolic esters is a fundamental transformation. For 4-(Cyclohexylsulfanyl)phenol, this can be achieved through several established methods. One common approach is the Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst. researchgate.netmasterorganicchemistry.com This reaction is an equilibrium process where water is eliminated. masterorganicchemistry.com

Alternatively, more reactive carboxylic acid derivatives are often used to achieve higher yields, especially since phenols are less nucleophilic than alcohols. arkat-usa.org These include the use of acyl halides or anhydrides. arkat-usa.org For instance, reacting this compound with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine, would yield the corresponding ester. A recently developed method utilizes pivalic anhydride and sodium thiosulfate (B1220275) to mediate the esterification of phenols with carboxylic acids, offering a practical alternative to traditional methods. arkat-usa.org

Table 1: Representative Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | 4-(Cyclohexylsulfanyl)phenyl ester |

| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | 4-(Cyclohexylsulfanyl)phenyl ester |

This table represents generalized reaction pathways for phenols.

Etherification of the phenolic hydroxyl group typically involves converting the phenol into its more nucleophilic conjugate base, the phenoxide ion, followed by reaction with an alkylating agent. The Williamson ether synthesis is a classic and widely used method for preparing aryl ethers. organic-chemistry.org This process involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide) to form the sodium phenoxide salt, which then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., an alkyl bromide or iodide) to form the ether. organic-chemistry.org

Catalytic methods have also been developed for the etherification of phenols. For example, phenols can be reacted with alcohols at elevated temperatures and pressures in the presence of specific catalysts, such as sulfated metal oxides, to form alkyl aryl ethers. google.com

Table 2: General Etherification Reactions

| Reactant 1 | Reagents | Product | Reaction Name |

|---|---|---|---|

| This compound | 1. Base (e.g., NaOH) 2. Alkyl Halide (R-X) | 4-(Cyclohexylsulfanyl)phenoxy alkane | Williamson Ether Synthesis |

This table illustrates common etherification strategies applicable to phenols.

The compound readily reacts with strong bases, such as alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides, to form stable phenoxide salts. This deprotonation is a crucial first step in many reactions, including the Williamson ether synthesis, as it significantly enhances the nucleophilicity of the oxygen atom. organic-chemistry.org The formation of these salts increases the compound's solubility in aqueous solutions.

Electrophilic Aromatic Substitution on the Phenolic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the hydroxyl group and the cyclohexylsulfanyl group.

The hydroxyl group is a powerful activating and ortho, para-directing substituent. britannica.comquora.com Its strong electron-donating effect, via resonance, significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it. quora.com Similarly, the sulfur atom of the cyclohexylsulfanyl group also possesses lone pairs of electrons that can be delocalized into the ring, making it an ortho, para-directing group as well.

In this compound, the para position is already occupied by the cyclohexylsulfanyl group. Therefore, the directing effects of both groups are focused on the ortho positions relative to the hydroxyl group (C2 and C6). The hydroxyl group is a much stronger activating group than a thioether group. libretexts.org Consequently, electrophilic substitution is overwhelmingly directed to the positions ortho to the hydroxyl group. The high reactivity of phenols often makes these substitution reactions rapid and sometimes difficult to control, potentially leading to polysubstitution even under mild conditions. libretexts.org

Halogenation is a classic example of electrophilic aromatic substitution. Due to the high activation of the ring by the hydroxyl group, phenols typically react readily with halogens like bromine and chlorine, even without a Lewis acid catalyst. libretexts.org For this compound, halogenation is expected to occur at the positions ortho to the hydroxyl group.

For example, bromination using bromine water or bromine in a suitable solvent would likely yield 2-bromo-4-(cyclohexylsulfanyl)phenol or 2,6-dibromo-4-(cyclohexylsulfanyl)phenol, depending on the stoichiometry and reaction conditions. The strong activating nature of the hydroxyl group makes it challenging to achieve selective mono-halogenation, and di-substituted products are common. libretexts.org

Table 3: Predicted Products of Electrophilic Halogenation

| Starting Material | Reagent | Predicted Major Product(s) |

|---|---|---|

| This compound | Br₂ (1 equivalent) | 2-Bromo-4-(cyclohexylsulfanyl)phenol |

| This compound | Br₂ (excess) | 2,6-Dibromo-4-(cyclohexylsulfanyl)phenol |

This table shows the expected regiochemical outcome based on the directing effects of the hydroxyl group.

Nitration Studies

The nitration of this compound involves the introduction of a nitro group (-NO₂) onto the aromatic ring. As a substituted phenol, the regiochemical outcome of this electrophilic aromatic substitution is primarily governed by the directing effects of the existing hydroxyl (-OH) and cyclohexylsulfanyl (-SC₆H₁₁) groups. The hydroxyl group is a potent activating group and an ortho-, para-director. Since the para position is already occupied by the cyclohexylsulfanyl group, nitration is anticipated to occur at the positions ortho to the hydroxyl group (C2 and C6).

Various nitrating agents and conditions have been explored for the regioselective nitration of phenols. ijcce.ac.irtandfonline.com The choice of reagent and solvent can significantly influence the product distribution, particularly the ortho- to para-isomer ratio in phenols where the para position is available. ijcce.ac.ir For 4-substituted phenols, the focus shifts to achieving high yields of the 2-nitro or 2,6-dinitro derivatives.

Studies on various 4-substituted phenols have demonstrated that metal nitrates, such as copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O), can serve as effective and regioselective nitrating agents, often favoring mononitration at the ortho position under controlled conditions. ijcce.ac.irresearchgate.net The use of heterogeneous systems, for instance, sodium nitrate (NaNO₃) in the presence of an acidic salt like silica (B1680970) sulfuric acid, also provides a pathway for mononitration. researchgate.net Furthermore, methods utilizing sodium nitrate within microemulsions have shown high regioselectivity for ortho-nitration of various phenols. tandfonline.com For this compound, these methods would be expected to yield primarily 4-(cyclohexylsulfanyl)-2-nitrophenol. More forceful conditions or a higher stoichiometry of the nitrating agent could lead to the formation of 4-(cyclohexylsulfanyl)-2,6-dinitrophenol.

| Nitrating System | Typical Conditions | Expected Major Product(s) | Reference(s) |

| Cu(NO₃)₂·3H₂O | Reflux in organic solvent (e.g., acetone) | 4-(Cyclohexylsulfanyl)-2-nitrophenol | ijcce.ac.ir |

| NaNO₃ / H₂SO₄-Silica | Solvent-free, room temperature | 4-(Cyclohexylsulfanyl)-2-nitrophenol | researchgate.net |

| tert-Butyl nitrite (B80452) | THF, room temperature | 4-(Cyclohexylsulfanyl)-2-nitrophenol | nih.gov |

| NaNO₃ in Microemulsion | TX-100/HCl, 35-40°C | 4-(Cyclohexylsulfanyl)-2-nitrophenol | tandfonline.com |

Alkylation and Acylation Reactions (Friedel-Crafts Type)

Friedel-Crafts reactions provide a classic method for attaching alkyl or acyl groups to aromatic rings. wikipedia.org For this compound, the strong activating and ortho-directing nature of the hydroxyl group dominates the reaction's regioselectivity. quora.com

Alkylation: Friedel-Crafts alkylation of phenols typically proceeds with an alkyl halide, alkene, or alcohol in the presence of a Lewis acid or Brønsted acid catalyst. jk-sci.com The reaction is an electrophilic aromatic substitution where the electrophile attacks the electron-rich phenol ring. jk-sci.com Due to the activation by the -OH group, the reaction is generally faster than with benzene (B151609) itself. quora.com With the para-position blocked, alkylation is directed to the ortho-positions (C2, C6). However, Friedel-Crafts alkylation is often complicated by issues such as polyalkylation, as the newly added alkyl group can further activate the ring, and carbocation rearrangements, particularly with primary alkyl halides. jk-sci.compharmacyfreak.com A combination of catalytic zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has been reported for the site-selective ortho-alkylation of phenols with unactivated secondary alcohols. researchgate.net

Acylation: Direct Friedel-Crafts acylation of phenols using an acyl chloride or anhydride with a Lewis acid like aluminum chloride (AlCl₃) is often problematic. The Lewis acid can coordinate with the lone pair of electrons on the phenolic oxygen, leading to deactivation of the ring. stackexchange.com Furthermore, competitive O-acylation can occur to form a phenyl ester, rather than the desired C-acylation to produce a hydroxyarylketone. curlyarrows.com

To circumvent these issues, the Fries rearrangement is often employed. In this two-step approach, the phenol is first O-acylated to form the ester. This ester is then treated with a Lewis acid catalyst, which promotes the rearrangement of the acyl group from the oxygen to the ortho and para positions of the aromatic ring. stackexchange.com For this compound, the Fries rearrangement of its O-acylated derivative would yield the ortho-acylated product, 2-acyl-4-(cyclohexylsulfanyl)phenol.

| Reaction Type | Reagents & Catalyst | Key Considerations | Expected Major Product | Reference(s) |

| Alkylation | R-X (Alkyl Halide), Lewis Acid (e.g., AlCl₃) | Prone to polyalkylation and carbocation rearrangements. | 2-Alkyl-4-(cyclohexylsulfanyl)phenol | jk-sci.com |

| Alkylation | R-OH (Alcohol), ZnCl₂/CSA | Site-selective for ortho-position with secondary alcohols. | 2-Alkyl-4-(cyclohexylsulfanyl)phenol | researchgate.net |

| Acylation | 1. RCOCl (Acyl Chloride) 2. AlCl₃ (Fries Rearrangement) | Direct C-acylation is inefficient; proceeds via O-acylation followed by rearrangement. | 2-Acyl-4-(cyclohexylsulfanyl)phenol | stackexchange.comcurlyarrows.com |

Sulfonation Reactions

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Phenols are readily sulfonated using common sulfonating agents such as concentrated sulfuric acid (H₂SO₄) or sulfur trioxide (SO₃). google.com The reaction is another example of electrophilic aromatic substitution.

The hydroxyl group is a strong activating, ortho-, para-directing group. In this compound, the para position is blocked, so sulfonation is expected to occur at the ortho positions (C2, C6). The reaction conditions, such as temperature and the concentration of the sulfonating agent, can be controlled to favor either mono- or di-sulfonation. For instance, sulfonation of alkylphenols with an SO₃-air mixture in a membrane sulfonator has been developed as an efficient method. google.com The resulting alkylphenol sulfonic acids are useful as intermediates and in the formulation of detergents and emulsifiers. google.com For this compound, mild conditions would likely produce this compound-2-sulfonic acid.

| Sulfonating Agent | Typical Conditions | Expected Major Product | Reference(s) |

| Concentrated H₂SO₄ | Heating (e.g., 70-75°C) | This compound-2-sulfonic acid | google.com |

| SO₃-air mixture | Membrane sulfonator, 30-60°C | This compound-2-sulfonic acid | google.com |

Transformations Involving the Cyclohexylsulfanyl Moiety

Sulfur Oxidation Reactions

The sulfur atom in the cyclohexylsulfanyl group of this compound is susceptible to oxidation. The thioether can be selectively oxidized to a sulfoxide (B87167) or further to a sulfone. The level of oxidation is controlled by the choice of oxidant and the reaction stoichiometry.

Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for this transformation. beilstein-journals.org The reaction can be catalyzed by various systems, including titanium-containing zeolites like TS-1, to enhance reactivity and selectivity. rsc.org Typically, using one equivalent of the oxidant under controlled conditions yields the corresponding sulfoxide, 4-(cyclohexylsulfinyl)phenol. The use of excess oxidant or more forcing conditions leads to the formation of the sulfone, 4-(cyclohexylsulfonyl)phenol. organic-chemistry.org Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for the oxidation of sulfides. organic-chemistry.org The chemoselectivity can be precisely controlled; for example, some catalytic systems are designed to be highly selective for sulfoxide formation without overoxidation to the sulfone. organic-chemistry.orgrsc.org

| Oxidizing Agent/System | Stoichiometry (vs. Thioether) | Typical Product | Reference(s) |

| H₂O₂ | ~1 equivalent | 4-(Cyclohexylsulfinyl)phenol (Sulfoxide) | beilstein-journals.org |

| H₂O₂ | >2 equivalents / harsh conditions | 4-(Cyclohexylsulfonyl)phenol (Sulfone) | beilstein-journals.orgorganic-chemistry.org |

| m-CPBA | ~1 equivalent | 4-(Cyclohexylsulfinyl)phenol (Sulfoxide) | organic-chemistry.org |

| m-CPBA | >2 equivalents | 4-(Cyclohexylsulfonyl)phenol (Sulfone) | organic-chemistry.org |

| H₂O₂ / Tantalum Carbide | Catalytic | 4-(Cyclohexylsulfinyl)phenol (Sulfoxide) | organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Catalytic | 4-(Cyclohexylsulfonyl)phenol (Sulfone) | organic-chemistry.org |

Cleavage of the Carbon-Sulfur Bond (e.g., Analogous to ether cleavage methods)

The cleavage of the carbon-sulfur (C-S) bond in aryl thioethers is a significant transformation in organic synthesis. acs.org This reaction breaks the link between the phenolic ring and the cyclohexylsulfanyl moiety, potentially yielding 4-mercaptophenol (B154117) or phenol, depending on the specific bond cleaved and the reaction conditions.

Various methods have been developed for C-S bond activation and cleavage. Transition-metal catalysis is a prominent strategy, though metal-free approaches are also gaining attention. acs.orgmdpi.com For instance, N-chlorosuccinimide (NCS) has been used to mediate the metal-free cleavage of C(sp³)–S bonds in arylmethyl thioethers, leading to the formation of aryl aldehydes. mdpi.comresearchgate.net Electrochemical methods also offer a mild approach for the regioselective cleavage of C(sp³)–S bonds in alkyl aryl thioethers. rsc.org These electro-oxidative techniques can generate cationic species from both the carbon and sulfur fragments, which can then be trapped by nucleophiles. rsc.org Applying such methods to this compound could potentially cleave the S-cyclohexyl bond, leading to further transformations. Cleavage of the S-aryl bond is generally more challenging but can be achieved under specific catalytic conditions.

| Method/Reagent | Type of Bond Cleaved | Key Features | Reference(s) |

| N-Chlorosuccinimide (NCS) | S-C(sp³) (e.g., S-Cyclohexyl) | Metal-free; can lead to aldehydes from arylmethyl thioethers. | mdpi.comresearchgate.net |

| Electrochemical Oxidation | S-C(sp³) (e.g., S-Cyclohexyl) | Mild conditions; allows for utilization of both C and S fragments. | rsc.org |

| Transition Metal Catalysis | S-C(Aryl) or S-C(Alkyl) | Broad scope but requires metal catalysts (e.g., Pd, Ni). | acs.org |

Reactions of the Cyclohexyl Ring (e.g., Analogous to arene hydrogenation of phenol derivatives)

The cyclohexyl ring of the cyclohexylsulfanyl moiety can undergo transformations, most notably dehydrogenation to form an aromatic ring. This reaction would convert the this compound into 4-(phenylsulfanyl)phenol.

Catalytic dehydrogenation is the standard method for converting cyclohexane (B81311) and its derivatives into their corresponding aromatic compounds. This process is typically carried out at elevated temperatures in the presence of a heterogeneous catalyst. google.com Catalysts commonly used for this transformation are based on noble metals, such as platinum (Pt) or palladium (Pd), often supported on materials like alumina (B75360) or carbon. The presence of hydrogen in the feed can sometimes be controlled to inhibit side reactions and prevent rapid catalyst deactivation, particularly from coking. google.com While widely used in industrial processes like the production of benzene from cyclohexane, the application of such high-temperature catalytic dehydrogenation to a functionalized molecule like this compound would need to consider the stability of the phenol and thioether groups under these conditions.

| Reaction | Catalyst System | Typical Conditions | Expected Product | Reference(s) |

| Dehydrogenation | Pt or Pd on support (e.g., Al₂O₃, C) | High temperature, Gas phase | 4-(Phenylsulfanyl)phenol | google.com |

Oxidative Coupling and Polymerization Reactivity

Oxidative coupling reactions of phenols are fundamental processes for the formation of C-C and C-O bonds, leading to the synthesis of biphenols or polymers. wikipedia.org In the case of this compound, the bulky cyclohexylsulfanyl group at the para position sterically hinders direct para-para coupling, influencing the regioselectivity of the reaction and favoring ortho-ortho or ortho-para linkages.

Intermolecular and Intramolecular Coupling Mechanisms

The oxidative coupling of this compound can proceed through either intermolecular or intramolecular pathways, largely dictated by the reaction conditions and the catalyst employed.

Intermolecular Coupling: This process involves the reaction between two separate molecules of this compound. The initial step is the oxidation of the phenol to a phenoxy radical. This radical is stabilized by resonance, with spin density distributed across the aromatic ring, primarily at the ortho and para positions. Due to the para-substituent, coupling predominantly occurs at the ortho positions, leading to the formation of dimers and oligomers. The general mechanism involves the coupling of two phenoxy radicals or the attack of a phenoxy radical on a neutral phenol molecule. wikipedia.org

Intramolecular Coupling: While less common for simple phenols, intramolecular oxidative coupling can occur in more complex derivatives of this compound, particularly where a second reactive site is present within the same molecule. researchgate.netmdpi.com For instance, a tethered functional group could facilitate cyclization onto the phenolic ring upon oxidation.

A plausible, though not experimentally verified for this specific compound, intramolecular pathway could involve the formation of a sulfur-centered radical cation, which could then be attacked by the phenolic oxygen or an ortho-carbon, leading to cyclized products. However, such reactions typically require specific reagents and conditions to favor the intramolecular pathway over the more common intermolecular coupling.

Radical-Mediated Pathways

Radical-mediated pathways are central to the oxidative coupling and polymerization of phenols. researchgate.net The process is initiated by the abstraction of a hydrogen atom from the hydroxyl group by a radical initiator or an oxidizing agent, forming a phenoxy radical. nih.gov This radical can then participate in several propagation steps.

The phenoxy radical derived from this compound has significant resonance stabilization. The unpaired electron can delocalize onto the ortho and para positions of the aromatic ring. The cyclohexylsulfanyl group, being an electron-donating group, further stabilizes the radical intermediate.

The subsequent coupling of these radicals can lead to various products. C-C coupling at the ortho positions results in the formation of a biphenol derivative. Alternatively, C-O coupling can occur, where the oxygen of one phenoxy radical attacks an ortho-carbon of another, leading to the formation of a poly(phenylene ether) backbone. The steric bulk of the cyclohexylsulfanyl group can influence the ratio of C-C to C-O coupling.

| Radical Species | Potential Coupling Products | Notes |

| Phenoxy Radical | Ortho-Ortho C-C coupled dimer | Steric hindrance at the para position favors ortho coupling. |

| Phenoxy Radical | Ortho-C-O coupled oligomers/polymers | Leads to the formation of poly(phenylene ether) structures. |

| Sulfur-centered radical cation | Potential for intramolecular cyclization | Less common pathway, requires specific reaction conditions. |

Table 1: Potential Radical-Mediated Coupling Pathways for this compound

Metal-Catalyzed Oxidative Transformations

Transition metal catalysts, such as those based on copper, iron, and vanadium, are widely used to promote the oxidative coupling of phenols. wikipedia.orgnih.gov These catalysts can facilitate the formation of phenoxy radicals and control the selectivity of the coupling reaction.

In a typical copper-catalyzed system, a Cu(I) species is oxidized to Cu(II) by an oxidant, often molecular oxygen. The Cu(II) species then oxidizes the phenol to a phenoxy radical, regenerating the Cu(I) catalyst. The specific ligands coordinated to the copper center can influence the steric and electronic environment around the active site, thereby affecting the regioselectivity of the coupling. For this compound, a bulky ligand system could further enhance the preference for ortho-coupling.

Metal-catalyzed processes can also lead to the formation of high molecular weight polymers. mdpi.com The controlled addition of the monomer and oxidant to the catalyst solution is crucial for achieving high degrees of polymerization.

| Catalyst Type | Typical Oxidant | Potential Products | Key Features |

| Copper-Amine Complexes | O₂ | Poly(phenylene ether)s, Biphenols | Widely used for oxidative polymerization of phenols. wikipedia.org |

| Iron Salts | H₂O₂ | Biphenols, Quinones | Can lead to a variety of oxidation products. |

| Vanadium Complexes | O₂, Peroxides | Biphenols | Known to be effective for selective C-C coupling. wikipedia.org |

Table 2: Examples of Metal Catalysts Used in Phenol Oxidation

Chemo- and Regioselective Reactions of this compound

The presence of both a hydroxyl and a cyclohexylsulfanyl group on the benzene ring introduces challenges and opportunities in controlling the chemo- and regioselectivity of its reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the sulfanyl (B85325) group is also activating and ortho-, para-directing, albeit to a lesser extent. aakash.ac.inorganicchemistrytutor.com

In electrophilic aromatic substitution reactions, the hydroxyl group's directing effect is dominant. aakash.ac.in Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the hydroxyl group (positions 2 and 6). The para position is already occupied by the cyclohexylsulfanyl group.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, reactions can potentially occur at the hydroxyl group (O-alkylation, O-acylation), the aromatic ring (electrophilic substitution), or the sulfur atom (oxidation).

Reactions at the Hydroxyl Group: In the presence of a base, the hydroxyl group is deprotonated to form a phenoxide, which is a strong nucleophile. This allows for selective reactions at the oxygen, such as Williamson ether synthesis or esterification.

Reactions on the Aromatic Ring: Under acidic or neutral conditions, electrophilic substitution on the aromatic ring is favored. The powerful activating effect of the hydroxyl group directs electrophiles to the ortho positions. google.com

Reactions at the Sulfur Atom: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. This transformation modifies the electronic properties of the substituent, turning it from an electron-donating to an electron-withdrawing group.

Regioselectivity is the preference for reaction at one position over another. nih.gov For electrophilic aromatic substitution on this compound, the primary factor determining regioselectivity is the directing effect of the hydroxyl group.

| Reaction Type | Reagents and Conditions | Major Product(s) | Controlling Factors |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(cyclohexylsulfanyl)phenol | -OH group is a strong ortho-director. |

| Halogenation | Br₂ in a non-polar solvent | 2-Bromo-4-(cyclohexylsulfanyl)phenol | High reactivity of the phenol ring. |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | 2-Acyl-4-(cyclohexylsulfanyl)phenol | Steric hindrance may influence the yield. |

| Oxidation of Sulfur | m-CPBA (1 equiv.) | 4-(Cyclohexylsulfinyl)phenol | Selective oxidation of the sulfur atom. |

| Oxidation of Sulfur | m-CPBA (>2 equiv.) | 4-(Cyclohexylsulfonyl)phenol | Further oxidation to the sulfone. |

| O-Alkylation | Alkyl halide, Base | 1-(Alkoxy)-4-(cyclohexylsulfanyl)benzene | Nucleophilicity of the phenoxide ion. |

Table 3: Chemo- and Regioselective Reactions of this compound

The interplay between the electronic effects of the hydroxyl and cyclohexylsulfanyl groups, along with steric considerations, allows for a degree of control over the reaction outcomes. For instance, by protecting the hydroxyl group, the directing effect can be altered, potentially allowing for reactions influenced by the sulfanyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be established.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenol ring, the methine proton of the cyclohexyl ring attached to the sulfur atom, the various methylene (B1212753) protons of the cyclohexyl ring, and the phenolic hydroxyl proton.

The aromatic protons typically appear as two distinct doublets in the downfield region of the spectrum, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group are expected to resonate at a slightly different chemical shift compared to the protons ortho to the thioether group due to the different electronic effects of these substituents. The methine proton on the carbon adjacent to the sulfur atom in the cyclohexyl ring would likely appear as a multiplet. The remaining cyclohexyl protons would produce a series of complex multiplets in the upfield region of the spectrum. The phenolic hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹H NMR Data Table for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (ortho to OH) | Data not available | d | Data not available |

| Aromatic (ortho to S) | Data not available | d | Data not available |

| Cyclohexyl (CH-S) | Data not available | m | Data not available |

| Cyclohexyl (CH₂) | Data not available | m | Data not available |

| Phenolic OH | Data not available | br s |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals are expected for the four unique carbons of the p-substituted phenyl ring and the carbons of the cyclohexyl group.

The carbon attached to the hydroxyl group (C-1) and the carbon attached to the sulfur atom (C-4) in the phenyl ring will have characteristic chemical shifts. The two sets of equivalent aromatic CH carbons (C-2/C-6 and C-3/C-5) will also give rise to distinct signals. The carbon of the cyclohexyl ring bonded to the sulfur atom is expected to be deshielded compared to the other cyclohexyl carbons.

¹³C NMR Data Table for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Aromatic (C-OH) | Data not available |

| Aromatic (C-S) | Data not available |

| Aromatic (CH) | Data not available |

| Aromatic (CH) | Data not available |

| Cyclohexyl (C-S) | Data not available |

| Cyclohexyl (CH₂) | Data not available |

Two-Dimensional NMR Techniques for Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the signals for each CHx group. An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the phenyl ring and the cyclohexyl thioether moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Analysis of Phenolic and Thioether Functional Groups

The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. A sharp to medium intensity band corresponding to the C-O stretching vibration of the phenol is typically observed around 1200-1260 cm⁻¹. The C-S stretching vibration of the thioether group usually gives rise to a weak absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

IR Data Table for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Phenolic OH | O-H Stretch | Data not available |

| Phenolic C-O | C-O Stretch | Data not available |

| Thioether C-S | C-S Stretch | Data not available |

| Aromatic C-H | C-H Stretch | Data not available |

| Aromatic C=C | C=C Stretch | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups that absorb light in the UV-Vis range. shu.ac.ukmsu.edu

The primary chromophore in this compound is the phenol ring. The benzene ring itself exhibits characteristic absorptions due to π → π* transitions of its conjugated system. The presence of substituents on the ring—the hydroxyl (-OH) group and the cyclohexylsulfanyl (-S-C₆H₁₁) group—significantly modifies this absorption behavior. These groups act as auxochromes, which are substituents that can alter the absorption wavelength (λmax) and intensity (molar absorptivity, ε) of a chromophore.

The oxygen of the hydroxyl group and the sulfur of the cyclohexylsulfanyl group possess non-bonding electrons (n electrons). These electrons can also participate in electronic transitions, specifically n → π* transitions. shu.ac.uk The interaction of these lone pairs with the π-system of the benzene ring generally results in a bathochromic shift (shift to longer wavelengths) and an increase in absorption intensity compared to unsubstituted benzene.

The expected electronic transitions for this compound are summarized in the table below. The π → π* transitions are typically more intense than the n → π* transitions. shu.ac.uk

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Relative Energy | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Promotion of an electron from a π bonding orbital to a π* antibonding orbital. | Lower | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk |

Solvatochromic Effects: Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents. nih.gov The position of the absorption bands in the UV-Vis spectrum of this compound is expected to be influenced by the polarity of the solvent.

n → π Transitions*: These transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths as solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state through interactions like hydrogen bonding, thus increasing the energy gap for the transition. shu.ac.uk

π → π Transitions*: These transitions often experience a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. This effect is due to the stabilization of the more polar excited state by the polar solvent, which lowers the energy required for the transition. shu.ac.uk

pH Dependence: The UV-Vis spectrum of this compound is highly sensitive to pH due to the acidic nature of the phenolic hydroxyl group.

Acidic to Neutral pH : In acidic or neutral solutions, the compound exists predominantly in its protonated, phenolic form (R-OH).

Basic pH : In a basic medium, the hydroxyl group deprotonates to form the phenoxide ion (R-O⁻). This conversion has a pronounced effect on the electronic structure. The negatively charged oxygen of the phenoxide is a much stronger electron-donating group than the neutral hydroxyl group. This increased electron-donating capacity enhances conjugation with the benzene ring, significantly lowering the energy of the π → π* transition. Consequently, a strong bathochromic shift is observed, moving the absorption maximum to a considerably longer wavelength. rsc.org This pH-dependent shift is a characteristic feature of phenolic compounds. researchgate.netnih.gov

Table 2: Expected Spectral Shifts for this compound

| Condition | Effect | Spectral Shift | Rationale |

|---|---|---|---|

| Increasing Solvent Polarity | Solvatochromism | Hypsochromic (Blue) Shift for n → π* | Stabilization of ground state lone-pair electrons. shu.ac.uk |

| Increasing Solvent Polarity | Solvatochromism | Bathochromic (Red) Shift for π → π* | Stabilization of the more polar excited state. shu.ac.uk |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

For this compound (C₁₂H₁₆OS), the nominal molecular weight is 208 g/mol . In electron ionization (EI) mass spectrometry, the compound would first form a molecular ion (M⁺•) with an m/z of 208. Aromatic systems like the phenol ring tend to produce a relatively stable molecular ion that is readily observable. libretexts.org

The fragmentation of the molecular ion is predictable based on the structure. The bonds adjacent to the sulfur atom and the bulky cyclohexyl group are common points of cleavage.

Key expected fragmentation pathways include:

Loss of the Cyclohexyl Radical : Cleavage of the S-cyclohexyl bond results in the loss of a cyclohexyl radical (•C₆H₁₁), leading to a fragment ion.

Cleavage of the Cyclohexyl Ring : The cyclohexyl group itself can undergo fragmentation, typically losing ethene (C₂H₄) or other small neutral molecules, leading to a series of peaks separated by characteristic mass units. cas.cn

Alpha-Cleavage : Cleavage of the C-S bond can occur, separating the phenol and cyclohexyl sulfide (B99878) moieties.

Phenolic Fragmentation : The phenol portion of the molecule can undergo characteristic fragmentation, such as the loss of carbon monoxide (CO). docbrown.info

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 208 | [C₁₂H₁₆OS]⁺• | Molecular Ion (M⁺•) |

| 125 | [C₆H₅OS]⁺ | •C₆H₁₁ (Cyclohexyl radical) |

| 94 | [C₆H₆O]⁺• | C₆H₁₀S (Cyclohexyl sulfide radical) |

| 83 | [C₆H₁₁]⁺ | •SC₆H₅O (Phenoxysulfanyl radical) |

While nominal mass spectrometry provides integer masses, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). thermofisher.com This allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule and its fragments.

The theoretical exact mass of the most abundant isotopologues of this compound is calculated using the precise masses of the isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ³²S = 31.972071).

Formula : C₁₂H₁₆OS

Calculated Exact Mass : 208.0922

By comparing the experimentally measured exact mass from an HRMS instrument (such as a Time-of-Flight or Orbitrap analyzer) to the calculated value, the elemental formula C₁₂H₁₆OS can be unambiguously confirmed, distinguishing it from other potential compounds with the same nominal mass. thermofisher.com

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can determine bond lengths, bond angles, and intermolecular interactions, providing a complete picture of the molecular structure in the solid state. redalyc.org

While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be predicted based on its functional groups. The structure would be analogous to other substituted phenols or compounds bearing a cyclohexylsulfanyl group.

Predicted Solid-State Features:

Hydrogen Bonding : The phenolic hydroxyl group is a strong hydrogen bond donor. It is highly probable that in the solid state, molecules of this compound would form intermolecular hydrogen bonds (O-H···O) with neighboring molecules. These interactions could lead to the formation of structural motifs such as chains or cyclic oligomers.

The final determined crystal structure would provide invaluable data, confirming the molecular geometry and revealing the supramolecular architecture created by these competing intermolecular forces.

Spectroscopic and Structural Analysis of this compound: A Review of Unavailable Data

Despite a comprehensive search of scientific literature and crystallographic databases, detailed experimental data on the spectroscopic characterization and structural elucidation of this compound remains unavailable. This article addresses the absence of specific research findings regarding the molecular conformation, stereochemistry, crystal packing, and intermolecular interactions of this particular chemical compound.

As of the latest searches, no peer-reviewed articles or database entries containing the crystal structure, such as a Crystallographic Information File (CIF), for this compound have been identified. The scientific community relies on such data, typically obtained through single-crystal X-ray diffraction, to precisely determine the three-dimensional arrangement of atoms and molecules within a crystal. Without this foundational information, a detailed and accurate discussion of the compound's structural features is not possible.

Spectroscopic Characterization and Structural Elucidation of 4 Cyclohexylsulfanyl Phenol

Table 1: Conformational and Stereochemical Parameters of 4-(Cyclohexylsulfanyl)phenol

| Parameter | Value |

|---|---|

| Dihedral Angle (C-S-C-C) | Data Not Available |

| Cyclohexyl Ring Conformation | Data Not Available |

| Stereoisomers Identified | Data Not Available |

This table is for illustrative purposes only, as no experimental or theoretical data has been found for this compound.

The arrangement of molecules in the solid state, known as crystal packing, and the nature of the intermolecular forces that govern this arrangement are critical to understanding a compound's physical properties. For this compound, one would anticipate interactions such as hydrogen bonding involving the phenolic hydroxyl group and potentially weaker C-H···π or S···π interactions. However, without crystallographic data, the specific synthons and packing motifs cannot be described. Analysis of intermolecular interactions provides insight into the forces holding the crystal lattice together. The lack of structural studies for this compound precludes any detailed discussion or tabulation of these interactions.

Table 2: Key Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor/Acceptor Atoms | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | Data Not Available | Data Not Available | Data Not Available |

| C-H···π Interaction | Data Not Available | Data Not Available | Data Not Available |

| S···π Interaction | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental or theoretical data has been found for this compound.

Theoretical and Computational Investigations of 4 Cyclohexylsulfanyl Phenol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its properties and reactivity.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules due to its balance of accuracy and computational cost. rsc.orgresearchgate.net For a molecule like 4-(Cyclohexylsulfanyl)phenol, DFT calculations could be employed to determine a variety of electronic properties. These calculations involve solving the Kohn-Sham equations to approximate the electron density of the molecule. rsc.org

DFT studies would typically begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized structure, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the sulfur atom, indicating these as sites susceptible to electrophilic attack.

Table 1: Illustrative Electronic Properties of Substituted Phenols Calculated via DFT (Note: This table presents typical data for analogous compounds to illustrate the outputs of DFT calculations, not specific experimental or calculated data for this compound.)

| Property | Description | Typical Calculated Value for a 4-Alkylthio-phenol |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | -5.5 to -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | -0.5 to -1.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.5 to 5.5 eV |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | 2.0 to 2.5 D |

| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule to form a negative ion. | 0.5 to 1.0 eV |

| Ionization Potential | The amount of energy required to remove an electron from a neutral atom or molecule. | 7.5 to 8.0 eV |

Data is synthesized from general knowledge and findings for similar substituted phenols.

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. researchgate.netresearchgate.net

For this compound, ab initio calculations could be used to obtain a precise molecular geometry, including bond lengths and angles. researchgate.net These methods are also well-suited for calculating vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model.

Furthermore, ab initio methods can be used to study excited states of the molecule, providing insights into its potential photochemical behavior. While computationally more demanding than DFT, methods like MP2 offer a more accurate description of electron correlation, which is important for systems with non-covalent interactions. mdpi.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. Rotation around single bonds and the flexibility of the cyclohexyl ring give rise to multiple conformations, each with a different energy. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. researchgate.netacs.org

The key rotatable bonds in this compound are the C-S bond connecting the cyclohexyl ring to the sulfur atom and the C-S bond linking the sulfur to the phenyl ring. The cyclohexyl ring itself can exist in various conformations, with the chair form being the most stable.

Computational methods can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to rotation. For the sulfur linkage, gauche and anti conformations are possible. mdpi.com Studies on similar thioethers suggest that the preferred conformation around the C-S-C-C dihedral angle is often gauche. mdpi.com

Table 2: Representative Rotational Energy Barriers for Thioether-containing Molecules (Note: This table is illustrative and based on data for analogous thioethers. Specific values for this compound would require dedicated calculations.)

| Rotational Bond | Type of Conformation | Typical Calculated Barrier (kcal/mol) |

| Aryl-S | Rotation of the phenyl group | 2 - 4 |

| Cyclohexyl-S | Rotation of the cyclohexyl group | 4 - 6 |

Values are estimates based on computational studies of similar aryl sulfides and alkyl thioethers.

The stability of different conformations is influenced by a variety of intramolecular interactions. These include steric hindrance between the bulky cyclohexyl group and the phenol (B47542) ring, as well as weaker non-covalent interactions like hydrogen bonds and van der Waals forces. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. usda.gov

For this compound, potential reactions could involve the hydroxyl group (e.g., oxidation to a phenoxyl radical) or the cleavage of the C-S bonds. nih.govkpfu.ru DFT studies on the closely related cyclohexyl phenyl sulfide (B99878) (CPS) have investigated the mechanism of C-S bond cleavage. kpfu.rubutlerov.com These studies show that the heterolysis of C-S bonds in the presence of a proton has a significantly lower activation barrier than hydrolysis. kpfu.ru

By mapping the potential energy surface of a proposed reaction, computational chemists can identify the lowest energy reaction pathway. This involves locating the transition state structure and calculating the activation energy. For example, the mechanism of antioxidant activity for phenolic compounds is often studied computationally by calculating the bond dissociation enthalpy (BDE) of the O-H bond. nih.gov A lower BDE indicates a greater ease of hydrogen atom donation to scavenge free radicals. The presence of the electron-donating cyclohexylsulfanyl group at the para position would be expected to lower the O-H BDE compared to phenol itself, thus potentially enhancing its antioxidant capacity.

Spectroscopic Data Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants. For this compound, predicted ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals, especially for complex regions of the spectrum. The accuracy of these predictions is often improved by considering solvent effects and conformational averaging.

A hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for this compound is shown below.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C1 (C-OH) | 155.8 | 156.2 |

| C2/C6 | 116.5 | 116.9 |

| C3/C5 | 134.2 | 134.5 |

| C4 (C-S) | 128.9 | 129.3 |

| C1' (S-CH) | 45.3 | 45.7 |

| C2'/C6' | 33.1 | 33.5 |

| C3'/C5' | 25.9 | 26.2 |

| C4' | 25.0 | 25.4 |

Computational chemistry can also simulate vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra.

IR Spectra: By calculating the harmonic vibrational frequencies at the optimized geometry of this compound, a theoretical IR spectrum can be generated. The positions and intensities of the absorption bands corresponding to specific vibrational modes (e.g., O-H stretch, C-S stretch, aromatic C-H bends) can be compared with experimental FT-IR spectra. This comparison helps in the detailed assignment of the experimental spectrum.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths. These calculations can predict the wavelength of maximum absorption (λmax) for the electronic transitions in this compound, typically the π → π* transitions in the phenol ring. The simulated spectrum can be compared with the experimental UV-Vis spectrum to understand the electronic structure of the molecule.

Molecular Modeling and Structure-Reactivity/Property Studies

Molecular modeling encompasses a range of computational techniques to study the relationship between a molecule's three-dimensional structure and its chemical reactivity or physical properties. For this compound, these studies can provide insights into its behavior in various chemical environments.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate a set of predictor variables (molecular descriptors) with a response variable (e.g., biological activity, a physical property).

For this compound, a QSPR study could be developed to predict properties like its octanol-water partition coefficient (logP), a measure of lipophilicity. Molecular descriptors for such a model would include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure.

Electronic descriptors: Such as dipole moment and orbital energies (HOMO/LUMO).

By establishing a statistically significant relationship between these descriptors and the property of interest for a series of related phenol derivatives, the model could then be used to predict the properties of new, unsynthesized compounds. This approach is widely used in drug discovery and materials science to screen potential candidates computationally before committing to laboratory synthesis.

Influence of Substituents on Electronic Properties (e.g., Dipole Moments)

The electronic properties of a phenol derivative are significantly influenced by the nature and position of its substituents on the aromatic ring. The cyclohexylsulfanyl group (-S-C₆H₁₁) at the para-position of the phenol ring in this compound plays a crucial role in determining the molecule's charge distribution and, consequently, its dipole moment.

The dipole moment of a molecule is a measure of the separation of positive and negative charges. For this compound, the dipole moment arises from the vector sum of the individual bond dipoles. The primary contributors are the hydroxyl (-OH) group, the cyclohexylsulfanyl (-S-C₆H₁₁) group, and the aromatic ring itself. The hydroxyl group is a strong electron-withdrawing group by induction and a strong electron-donating group by resonance. The interplay of these effects with the electronic contribution of the cyclohexylsulfanyl group determines the net dipole moment of the molecule.

Table 1: Illustrative Dipole Moments of p-Substituted Phenols

| Substituent (at para-position) | Electronic Nature | Expected Change in Dipole Moment (relative to Phenol) |

| -NO₂ | Strongly Electron-Withdrawing | Increase |

| -CN | Electron-Withdrawing | Increase |

| -Cl | Electron-Withdrawing (Inductive) | Slight Increase |

| -CH₃ | Electron-Donating | Decrease |

| -OCH₃ | Strongly Electron-Donating (Resonance) | Decrease |

| -SCH₃ | Weakly Electron-Withdrawing | Slight Increase |

| -S-C₆H₁₁ | Weakly Electron-Withdrawing (Expected) | Slight Increase (Expected) |

Note: This table is illustrative and based on general principles of substituent effects. The exact values of dipole moments require specific computational or experimental determination.

The bulky and non-polar cyclohexyl group attached to the sulfur atom is expected to have a minimal direct electronic effect on the aromatic ring, with its influence being primarily steric. Therefore, the electronic character of the this compound will be largely dictated by the sulfur atom's interaction with the phenol moiety.

Structure-Reactivity Relationships

Structure-reactivity relationships, often explored through Quantitative Structure-Activity Relationship (QSAR) models, seek to correlate the chemical structure of a compound with its reactivity or biological activity. nih.gov For phenolic compounds, a key aspect of their reactivity is their antioxidant activity, which is related to the ease of hydrogen atom donation from the hydroxyl group to neutralize free radicals. capes.gov.br

The presence of the cyclohexylsulfanyl group at the para-position influences the O-H bond dissociation enthalpy (BDE), a critical parameter in determining antioxidant potential. Substituents that can stabilize the resulting phenoxyl radical will lower the BDE and enhance antioxidant activity. The sulfur atom in the para position can participate in the stabilization of the phenoxyl radical through resonance.

Studies on phenols with sulfur-containing substituents have shown that these groups can modulate the antioxidant activity. capes.gov.br The reactivity of these compounds is influenced by both electronic and stereoelectronic effects. For instance, the replacement of an oxygen atom with a sulfur atom in some phenolic compounds has been shown to increase their radical scavenging activity. mdpi.com

A QSAR study on a series of phenol derivatives can establish a mathematical relationship between descriptors of the molecular structure and their observed activity. These descriptors can include electronic parameters (such as HOMO and LUMO energies, dipole moment), steric parameters, and hydrophobic parameters (logP).

Table 2: Key Molecular Descriptors in QSAR Studies of Phenolic Antioxidants

| Descriptor | Description | Relevance to Reactivity |

| Bond Dissociation Enthalpy (BDE) | The enthalpy change upon homolytic cleavage of the O-H bond. | A lower BDE generally correlates with higher antioxidant activity. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Relates to the ability of the phenol to undergo electron transfer. |

| Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the outermost electron-containing orbital. | Higher HOMO energy often indicates a greater ability to donate electrons. |

| Dipole Moment | A measure of the molecule's overall polarity. | Can influence solubility and interaction with biological membranes. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of the molecule's hydrophobicity, affecting its distribution in biological systems. |

While a specific QSAR model for this compound is not available in the reviewed literature, the principles of QSAR suggest that its reactivity will be a function of the electronic and steric properties imparted by the cyclohexylsulfanyl group. The size and conformation of the cyclohexyl group could also play a role in how the molecule interacts with its environment, potentially influencing its biological activity through steric hindrance or enhanced lipophilicity. Computational studies can be employed to calculate the descriptors listed in Table 2 for this compound, which could then be used to predict its reactivity within the context of established QSAR models for related phenolic compounds. researchgate.net

Advanced Applications in Chemical Sciences

Role in Polymer Chemistry and Material Science

The presence of a reactive phenolic hydroxyl group and an aromatic ring with activatable ortho positions makes 4-(Cyclohexylsulfanyl)phenol a compound of significant interest in material science. By analogy with other substituted phenols, it is projected to be a valuable monomer for specialty polymers, an effective stabilizer, and a functional modifier for composite materials.

Substituted phenols are fundamental monomers for producing a wide array of polymers, most notably phenolic resins like Bakelite, which are synthesized through the step-growth polymerization of phenol (B47542) with formaldehyde. wikipedia.org This process can be catalyzed by either an acid or a base, and it begins with the formation of a hydroxymethyl phenol derivative. wikipedia.org These intermediates then react with other phenol molecules to form methylene (B1212753) bridges, eventually creating a highly cross-linked, three-dimensional thermoset polymer network. wikipedia.orgyoutube.com

By analogy, this compound can serve as a monomer in similar condensation reactions. The phenol ring has two available ortho positions (positions 2 and 6) that can react with aldehydes like formaldehyde. The reaction would proceed through the formation of hydroxymethyl derivatives, followed by cross-linking upon heating to create a rigid thermoset polymer. wikipedia.org

The bulky cyclohexylsulfanyl group at the para position would impart distinct properties to the resulting polymer compared to traditional phenol-formaldehyde resins. This group would likely increase the polymer's:

Hydrophobicity: Enhancing resistance to moisture.

Thermal Stability: The robust cyclohexyl and thioether moieties could contribute to a higher decomposition temperature.

Solubility: Improved solubility in organic solvents, which could be advantageous in processing for coatings and adhesives. google.com

Mechanical Properties: The bulky group would affect chain packing and cross-link density, influencing properties like hardness and flexibility.

Beyond condensation with aldehydes, this monomer could potentially be used in the synthesis of other polymers such as polyesters, polycarbonates, and epoxy resins, where the phenolic hydroxyl group serves as a key reactive site. researchgate.net

Polymers are susceptible to degradation from exposure to heat, light, and oxygen, a process that involves free-radical chain reactions. vinatiorganics.com Phenolic compounds are a cornerstone of polymer stabilization, acting as primary antioxidants that inhibit these degradation pathways. vinatiorganics.comsemanticscholar.org They function by donating the hydrogen atom from their hydroxyl group to reactive peroxy radicals, thereby terminating the degradation chain reaction and forming a stable phenoxy radical that does not propagate the cycle. ifremer.fr

This compound is well-suited for this role due to its phenolic structure. Furthermore, the presence of the thioether group suggests a potential for synergistic, dual-function stabilization. Thioether compounds can act as secondary antioxidants, or "hydroperoxide decomposers." uvabsorber.com They work by converting hydroperoxides—unstable intermediates in the oxidation process—into non-radical, stable products, thus preventing them from breaking down into more destructive radicals. uvabsorber.com This complementary action, where the phenol group scavenges free radicals and the thioether group decomposes hydroperoxides, could offer comprehensive protection and enhance the long-term durability of plastics and rubbers. vinatiorganics.comuvabsorber.com Studies on structurally similar thiophenols have shown their significant potential as radical scavengers, in some cases surpassing their phenol counterparts. nih.gov

Table 1: Potential Antioxidant Mechanisms of this compound

| Functional Group | Antioxidant Type | Mechanism of Action |

| Phenolic Hydroxyl (-OH) | Primary Antioxidant | Donates a hydrogen atom to terminate free-radical chains (Radical Scavenging). ifremer.fr |

| Thioether (-S-) | Secondary Antioxidant | Decomposes hydroperoxides into stable, non-radical products. uvabsorber.com |

Phenolic compounds are frequently incorporated into composite materials to enhance their performance. springerprofessional.debu.edu They can act as coupling agents, cross-linkers, or property modifiers in polymer matrices filled with materials like glass, cloth, or natural fibers. bu.edumdpi.comnih.gov The addition of phenolic modifiers can improve the mechanical strength, thermal stability, and chemical resistance of the final composite. springerprofessional.de

The structure of this compound makes it a promising candidate as a modifier for composite materials. The phenolic hydroxyl group can form strong hydrogen bonds with the surface of inorganic fillers (e.g., silica) or natural fibers, improving the interfacial adhesion between the filler and the polymer matrix. mdpi.comnih.gov This enhanced adhesion facilitates more effective stress transfer from the matrix to the reinforcement, leading to improved mechanical properties such as tensile strength and stiffness. mdpi.com In certain systems, such as epoxidized natural rubber with silica (B1680970), phenolic compounds can also act as additional cross-linkers, further enhancing the material's properties. researchgate.net

Catalysis and Ligand Design

The dual functionality of this compound, featuring both a hard oxygen donor (from the hydroxyl group) and a soft sulfur donor (from the thioether), makes it an intriguing scaffold for designing ligands for catalysis.

In homogeneous catalysis, the ligand bound to a metal center is crucial for controlling the catalyst's activity and selectivity. bohrium.com While nitrogen- and phosphorus-based ligands have been dominant, there is growing interest in thioether-containing ligands. researchgate.netresearchgate.net The sulfur atom in a thioether acts as a soft Lewis base, capable of coordinating with a variety of transition metals, particularly thiophilic (sulfur-loving) metals in lower oxidation states. researchgate.net

This compound is a potential bidentate S,O-ligand. Upon deprotonation of the hydroxyl group, the resulting phenoxide provides a hard oxygen donor site, while the thioether sulfur provides a soft donor site. This "hard-soft" combination can effectively stabilize a metal center and is valuable in a range of catalytic reactions. researchgate.net Metal-catalyzed reactions where such ligands are relevant include C-C and C-heteroatom cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), hydrogenations, and olefinations. researchgate.netresearchgate.netacsgcipr.org The specific coordination geometry and electronic properties imparted by the cyclohexylsulfanyl and phenyl groups would influence the catalytic performance.

Table 2: Potential Properties of this compound as a Ligand

| Feature | Description | Implication in Catalysis |

| Donor Atoms | Oxygen (hard), Sulfur (soft) | Can stabilize a wide range of metal oxidation states, creating a versatile catalyst. |

| Coordination Mode | Potentially bidentate (S,O-chelation) | Forms a stable chelate ring with the metal center, enhancing catalyst stability. |

| Steric Bulk | Cyclohexyl group | Influences the coordination environment of the metal, potentially controlling substrate access and reaction selectivity. |

| Electronic Effects | Phenyl ring and thioether | Modulates the electron density at the metal center, tuning its reactivity. |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative that is often considered a pillar of green chemistry. wikipedia.org Many organocatalysts are derived from naturally occurring scaffolds or are designed with specific functional groups capable of non-covalent interactions, such as hydrogen bonding. wikipedia.orgrsc.org

Phenolic compounds are a known class of organocatalysts that can activate electrophiles through hydrogen bonding. rsc.org The this compound structure provides a robust and readily modifiable backbone for the development of more complex organocatalysts. The phenolic hydroxyl group can serve as the primary site for hydrogen bond donation, activating substrates in reactions like Michael additions or Diels-Alder reactions. rsc.orgmdpi.com

Furthermore, the aromatic ring can be functionalized to introduce chirality or additional catalytic groups. By attaching chiral auxiliaries to the phenol scaffold, it is possible to create asymmetric organocatalysts capable of inducing enantioselectivity in chemical transformations. This approach leverages the fundamental reactivity of the phenol group while building in the sophisticated stereochemical control required for modern organic synthesis.

Based on a comprehensive search of publicly available scientific literature and patent databases, there is insufficient detailed information to construct the requested article on "this compound" according to the specified outline.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the user's outline. Generating content on related but structurally different compounds, such as 4-cyclohexylphenol, would violate the explicit instructions provided.

Derivatives and Structural Analogues: Comparative Research

Systematic Studies of 4-(Alkyl/Aryl-sulfanyl)phenols

The relationship between the molecular structure of sulfanylphenols and their chemical reactivity can be systematically evaluated using linear free-energy relationships (LFERs), such as the Hammett equation. wikipedia.orgrsc.org This equation, log(k/k₀) = σρ, correlates the rate (k) or equilibrium constant of a reaction for a substituted compound to that of a reference compound (k₀) through substituent constants (σ) and a reaction constant (ρ). rsc.org

The substituent constant, σ, quantifies the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. researchgate.netutexas.edu The reaction constant, ρ, indicates the sensitivity of a particular reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups (e.g., stabilization of a negative charge in the transition state), whereas a negative ρ value indicates the reaction is favored by electron-donating groups (e.g., stabilization of a positive charge). wikipedia.org

Quantitative structure-activity relationship (QSAR) studies on phenolic compounds often correlate antioxidant activity with electronic parameters. mcgill.ca Properties like the highest occupied molecular orbital (HOMO) energy and bond dissociation enthalpy (BDE) of the O-H bond are key descriptors. Variations in the alkyl group (R) in 4-(alkylsulfanyl)phenols would modulate these electronic properties, thereby affecting their reactivity, for example, as radical scavengers.

The nature of the alkyl or aryl group attached to the sulfur atom directly impacts the steric and electronic environment of the 4-sulfanylphenol molecule. Comparing compounds like 4-(Cyclopropylsulfanyl)phenol, 4-(Butylsulfanyl)phenol, and the isomeric 3-(Propylsulfanyl)phenol illustrates these influences.

Electronic Effects : The electron-donating character of the alkyl group influences the sulfur atom's ability to donate electron density into the phenol (B47542) ring. A butyl group, being a simple alkyl chain, exerts a typical inductive effect. The cyclopropyl (B3062369) group is unique in that its strained ring system can interact electronically with adjacent atoms, potentially modifying the electron-donating properties of the sulfur. The position of the substituent also matters; a 3-(propylsulfanyl) group (meta-position) will exert its electronic influence primarily through the inductive effect, as resonance effects are significantly diminished at the meta position. researchgate.net This would result in different acidity and ring reactivity compared to its para-substituted counterpart.